molecular formula C10H11ClFNO B2817941 2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide CAS No. 872124-84-0

2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B2817941
CAS No.: 872124-84-0
M. Wt: 215.65
InChI Key: RAKOSWBWXGXGRF-SSDOTTSWSA-N
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Description

2-Chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide is a chiral acetamide derivative of significant interest in medicinal chemistry and pharmaceutical research. With the CAS number 872124-84-0 and a molecular formula of C 10 H 11 ClFNO, it has a molecular weight of 215.65 g/mol . This compound is characterized by a stereogenic center in the (R) configuration, making it a valuable chiral building block or intermediate for the synthesis of more complex, enantiomerically pure molecules . Its structure, featuring both a chloroacetamide group and a fluorophenyl moiety, is commonly exploited in drug discovery efforts, particularly in developing targeted therapeutics. The compound is offered in high purity and is available for purchase in quantities ranging from 50mg to 1g . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOSWBWXGXGRF-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide typically involves the reaction of 4-fluoroacetophenone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chloro group replaces the acetyl group, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the functional groups are modified to form new derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity : Recent studies have shown that compounds similar to 2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide exhibit significant antidepressant effects. For instance, a study highlighted the synthesis of phenylacetamides, where one compound demonstrated superior antidepressant potential compared to established drugs like moclobemide and imipramine . This positions this compound as a candidate for further exploration in treating depression.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In a related study, derivatives of similar structures were screened for their ability to inhibit inflammatory pathways, suggesting that this compound could play a role in developing new anti-inflammatory agents .
  • Cancer Research : There is emerging evidence that compounds within this chemical class may have anticancer properties. The ability of these compounds to modulate signaling pathways involved in tumor growth and metastasis is currently under investigation, with preliminary results indicating potential efficacy against certain cancer cell lines .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development:

  • Receptor Interaction : The compound's structure suggests it may interact with specific receptors involved in neurotransmission and inflammation, which could explain its pharmacological effects. Computational studies have been employed to predict its binding affinities and interactions with target proteins, providing insights into its potential therapeutic roles .
  • Bioavailability and Metabolism : Research has focused on the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME). These studies are essential for determining the feasibility of clinical applications and optimizing formulations for enhanced bioavailability .

Case Studies and Research Findings

StudyFocusFindings
Inagaki et al. (2023)Anti-inflammatory effectsIdentified potential for reducing inflammation in vitro using derivatives similar to this compound .
PMC8818363 (2021)Antidepressant activityHighlighted improved efficacy over standard antidepressants, suggesting further exploration of this class .
Patent US9556130B2Therapeutic applicationsDiscussed various derivatives and their potential therapeutic uses, including anti-cancer properties .

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The chloro and fluorophenyl groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

2-Chloro-N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide

  • Molecular Formula: C₁₁H₁₃Cl₂NO.
  • Key Difference: Substitution of fluorine with chlorine at the para position of the phenyl ring.
  • Synthesis : Prepared via analogous methods, such as nucleophilic substitution of chloroacetyl chloride with (1R)-1-(4-chlorophenyl)ethylamine .

2-Chloro-N-(4-fluorophenyl)acetamide

  • Molecular Formula: C₈H₇ClFNO.
  • Key Difference : Lacks the ethyl group and chiral center, simplifying the structure.
  • Properties : Exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonding, influencing crystallization behavior . Melting point: 109°C .

Variations in Nitrogen Substituents

2-Chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide

  • Molecular Formula: C₁₂H₁₅ClFNO.
  • Key Difference: Addition of an ethyl group to the nitrogen atom.
  • Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies .

2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide

  • Molecular Formula: C₁₁H₁₄ClNO.
  • Key Difference : Methyl substitution on the phenyl ring instead of fluorine. The reduced electronegativity may decrease solubility in polar solvents .

Functional Group Modifications

N-[(1R)-1-(4-Fluorophenyl)ethyl]-cyanamide

  • Molecular Formula : C₉H₈FN₂.
  • Key Difference : Replacement of the chloroacetamide group with a cyanamide moiety. Cyanamide derivatives are often used as enzyme inhibitors due to their electrophilic nitrile group .

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}acetamide

  • Molecular Formula : C₁₇H₁₃ClFN₃O₂S.
  • Key Difference : Incorporation of a thiadiazole-pyridine hybrid scaffold. Such derivatives show anticancer activity , with IC₅₀ values as low as 1.8 µM against Caco-2 cell lines .

Stereochemical Variations

2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

  • Key Difference : Enantiomeric form of the target compound. Stereochemistry significantly impacts biological interactions; for example, (S)-configured analogs may exhibit different pharmacokinetic profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Biological Activity
2-Chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide C₁₁H₁₃ClFNO 215.65 4-Fluorophenyl, (R)-ethyl N/A Research intermediate
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.60 4-Fluorophenyl 109 Crystallization studies
2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide C₁₁H₁₄ClNO 211.69 4-Methylphenyl N/A SAR studies
2-Chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide C₁₂H₁₅ClFNO 243.71 N-Ethyl, 4-Fluorophenyl N/A Medicinal chemistry

Biological Activity

2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide, a chloroacetamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial efficacy, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound's structure features a chloroacetamide moiety with a fluorinated phenyl group, which enhances its lipophilicity and biological activity. The presence of the chlorine atom and the fluorine substitution on the phenyl ring significantly influences its interaction with biological targets.

Efficacy Against Pathogens

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its activity against various bacterial strains, including Klebsiella pneumoniae, it has demonstrated significant bactericidal effects. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were established to classify its efficacy.

Table I: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Klebsiella pneumoniae816Bactericidal
Staphylococcus aureus48Bactericidal
Escherichia coli1632Bacteriostatic

The compound showed a bactericidal effect against K. pneumoniae and S. aureus, with MBC values correlating closely with MIC values, indicating effectiveness at low concentrations .

Synergistic Effects with Other Antibiotics

In combination studies, this compound has been evaluated alongside conventional antibiotics such as ciprofloxacin and meropenem. The results indicated synergistic interactions that enhanced the overall antibacterial effect while reducing the required dosages of these antibiotics.

Table II: Synergistic Effects with Antibiotics

AntibioticFICI ValueInteraction Type
Ciprofloxacin0.45Synergistic
Meropenem0.30Synergistic
Cefepime0.75Additive

The Fractional Inhibitory Concentration Index (FICI) values suggest that combining this acetamide with other antibiotics can lead to improved therapeutic outcomes against resistant strains .

The antimicrobial activity of this compound is thought to involve several mechanisms:

  • Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to penetrate bacterial membranes effectively.
  • Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics, it may interfere with peptidoglycan synthesis.
  • Biofilm Disruption : Studies have shown that this compound can inhibit biofilm formation in Staphylococcus aureus, further enhancing its therapeutic potential against chronic infections .

Pharmacological Potential

Beyond its antimicrobial properties, preliminary research suggests that this compound may possess other pharmacological activities, including potential antidepressant effects. Computational studies have indicated favorable interactions with monoamine oxidase A (MAO-A), suggesting a dual role in both antimicrobial and neuropharmacological contexts .

Case Studies and Future Directions

Recent investigations have focused on optimizing the structure of this compound to enhance its biological activity further. For instance, modifications to the phenyl ring or the acetamide group could yield derivatives with improved potency or reduced toxicity profiles.

Case Study: Efficacy in Clinical Isolates

A study involving clinical isolates of Klebsiella pneumoniae highlighted the compound's effectiveness in reducing bacterial load in vitro while demonstrating low cytotoxicity towards mammalian cells. This finding supports its potential for development as a therapeutic agent in treating multidrug-resistant infections .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the key synthetic routes for preparing 2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide, and how is enantiomeric purity ensured? The compound is typically synthesized via nucleophilic substitution between (1R)-1-(4-fluorophenyl)ethylamine and chloroacetyl chloride in anhydrous dichloromethane, with triethylamine as a base to neutralize HCl byproducts . To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using chiral catalysts (e.g., BINOL-derived catalysts) are employed. Reaction conditions (0–5°C, inert atmosphere) minimize racemization .

Advanced Question: Q. How can reaction yields be optimized when steric hindrance from the (1R)-1-(4-fluorophenyl)ethyl group limits chloroacetamide coupling? Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of bulky intermediates.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Temperature control : Gradual warming from 0°C to room temperature prevents side reactions.
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Structural Characterization

Basic Question: Q. What spectroscopic methods are critical for confirming the identity of this compound?

  • NMR : 1^1H NMR (CDCl3_3) shows characteristic signals: δ 1.55 (d, J=6.8 Hz, CH3_3), 4.25 (q, J=6.8 Hz, CH-N), and 4.05 (s, CH2_2Cl). 13^{13}C NMR confirms carbonyl (C=O) at δ 168–170 ppm .
  • IR : Strong absorption at ~1650 cm1^{-1} (amide C=O) and 750 cm1^{-1} (C-Cl) .

Advanced Question: Q. How can dynamic NMR (DNMR) resolve rotational barriers in the acetamide moiety? DNMR at variable temperatures (e.g., −50°C to 50°C) quantifies the energy barrier for rotation around the N–CO bond. Line-shape analysis of the NH proton splitting provides activation parameters (ΔG‡), typically ~12–15 kcal/mol for similar acetamides, indicating restricted rotation due to steric hindrance .

Crystallography and Conformational Analysis

Basic Question: Q. What intramolecular interactions stabilize the crystal structure of this compound? X-ray crystallography reveals a six-membered intramolecular C–H···O hydrogen bond between the acetamide carbonyl and a fluorophenyl C–H group. Intermolecular N–H···O hydrogen bonds form infinite chains along the crystallographic c-axis, stabilizing the lattice .

Advanced Question: Q. How does the (1R) configuration influence molecular packing compared to its (1S) enantiomer? The (1R) configuration induces a helical packing motif due to steric interactions between the fluorophenyl group and the ethyl chain. This contrasts with the (1S) enantiomer, which adopts a planar arrangement, as shown by comparative Hirshfeld surface analysis .

Biological Evaluation

Basic Question: Q. What assays are used to evaluate this compound’s potential as an enzyme inhibitor?

  • Kinase inhibition : Fluorescence-based ADP-Glo™ assays measure ATP consumption in kinase targets (e.g., EGFR, HER2).
  • CYP450 interactions : Liver microsomal assays quantify metabolic stability and isoform-specific inhibition .

Advanced Question: Q. How can contradictory bioactivity data (e.g., IC50_{50} variability) across studies be resolved? Discrepancies arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use uniform ATP levels (e.g., 1 mM) and control for solvent (DMSO ≤0.1%).
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity .

Advanced Research Applications

Advanced Question: Q. How can computational modeling predict the compound’s interaction with β-amyloid for Alzheimer’s research? Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to β-amyloid fibrils. Key interactions include:

  • Chloroacetamide’s Cl atom forming halogen bonds with Lys16.
  • Fluorophenyl group engaging in π-π stacking with Phe20.
    Free energy calculations (MM-PBSA) estimate binding affinities (ΔG ~ −8.5 kcal/mol) .

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